An In-depth Technical Guide to 1,7-Naphthyridin-8-amine Hydrochloride: Properties, Synthesis, and Characterization
An In-depth Technical Guide to 1,7-Naphthyridin-8-amine Hydrochloride: Properties, Synthesis, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analytical characterization of 1,7-Naphthyridin-8-amine hydrochloride. As a key heterocyclic scaffold, the naphthyridine core and its derivatives are of significant interest in medicinal chemistry and drug discovery. This document serves as a detailed resource for researchers and scientists working with or considering this compound for their research endeavors.
Introduction: The Significance of the Naphthyridine Scaffold
Naphthyridines, a class of bicyclic heteroaromatic compounds containing two nitrogen atoms, are privileged structures in medicinal chemistry. The isomeric arrangement of the nitrogen atoms within the fused pyridine rings gives rise to a diverse family of compounds with a wide range of biological activities. The 1,8-naphthyridine core, for instance, is a well-established pharmacophore found in numerous antibacterial agents.[1][2] The broader class of naphthyridine derivatives has demonstrated a remarkable spectrum of pharmacological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[3]
This guide focuses specifically on the 1,7-naphthyridine isomer, presenting what is known about the 8-amino hydrochloride derivative. The introduction of an amino group and its subsequent protonation to form a hydrochloride salt can significantly influence the molecule's physicochemical properties, such as solubility and stability, which are critical parameters in drug development.
Molecular Structure and Physicochemical Properties
The foundational step in understanding any chemical entity is a thorough characterization of its structure and fundamental properties.
Chemical Structure
1,7-Naphthyridin-8-amine hydrochloride possesses a core 1,7-naphthyridine ring system with an amino group at the 8-position. The hydrochloride salt is formed by the protonation of one of the nitrogen atoms, most likely the more basic amino group, by hydrochloric acid.
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Figure 2: Retrosynthetic approach for 1,7-Naphthyridin-8-amine.
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Experimental Protocol: General Procedure for Hydrochloride Salt Formation
The conversion of a free amine to its hydrochloride salt is a standard and generally straightforward procedure in organic synthesis.
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Dissolution: Dissolve the free base, 1,7-Naphthyridin-8-amine, in a suitable anhydrous organic solvent such as diethyl ether, methanol, or ethyl acetate.
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Acidification: Slowly add a solution of hydrogen chloride (e.g., HCl in diethyl ether or isopropanol) to the stirred solution of the amine at a controlled temperature, often 0 °C.
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Precipitation: The hydrochloride salt will typically precipitate out of the solution. The reaction mixture may be stirred for an additional period to ensure complete precipitation.
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Isolation: The solid product is collected by filtration.
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Washing and Drying: The collected solid is washed with a small amount of the anhydrous solvent to remove any unreacted starting materials and then dried under vacuum to yield the final 1,7-Naphthyridin-8-amine hydrochloride.
Rationale behind experimental choices: The use of anhydrous solvents is crucial to prevent the introduction of water, which can affect the crystallinity and stability of the hydrochloride salt. Slow addition of the acid at a reduced temperature helps to control the exothermicity of the neutralization reaction and often leads to the formation of a more crystalline and purer product.
Chemical Reactivity
The chemical reactivity of 1,7-Naphthyridin-8-amine is dictated by the electron-rich amino group and the electron-deficient naphthyridine ring system.
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Amino Group Reactivity: The primary amino group is nucleophilic and can undergo a variety of reactions, including acylation, alkylation, and participation in coupling reactions. These reactions provide a handle for further functionalization and the synthesis of a diverse library of derivatives.
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Electrophilic Aromatic Substitution: The amino group is a strongly activating, ortho- and para-directing group for electrophilic aromatic substitution.[4] Therefore, electrophilic attack on the 1,7-naphthyridine ring is expected to be directed to the positions ortho and para to the amino group. For instance, direct bromination of 8-amino-1,7-naphthyridine is a known reaction.[4]
Spectroscopic and Analytical Characterization
Thorough spectroscopic analysis is essential for confirming the identity and purity of 1,7-Naphthyridin-8-amine hydrochloride. While specific experimental spectra for this compound are not widely published, the expected spectral characteristics can be inferred from the known properties of amines and naphthyridine derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show a set of signals corresponding to the aromatic protons on the naphthyridine core. The chemical shifts of these protons will be influenced by the positions of the nitrogen atoms and the electron-donating amino group. The N-H protons of the amine and the proton of the hydrochloride may appear as broad signals, and their chemical shifts can be concentration and solvent dependent.
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¹³C NMR: The carbon NMR spectrum will display signals for each of the carbon atoms in the naphthyridine ring. The carbon atom attached to the amino group will be significantly shielded compared to the other aromatic carbons.
Infrared (IR) Spectroscopy
The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorptions include:
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N-H Stretching: Primary amines typically show two N-H stretching bands in the region of 3300-3500 cm⁻¹.[5] In the hydrochloride salt, these bands may be broadened and shifted due to hydrogen bonding and the presence of the ammonium ion.
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N-H Bending: A characteristic N-H bending vibration for primary amines is expected in the range of 1580-1650 cm⁻¹.[5]
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Aromatic C-N Stretching: A strong band corresponding to the aromatic C-N stretching vibration is anticipated in the region of 1250-1335 cm⁻¹.[6]
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Aromatic C=C and C=N Stretching: Multiple bands in the 1400-1600 cm⁻¹ region will be indicative of the aromatic naphthyridine ring system.
Mass Spectrometry (MS)
Mass spectrometry is a crucial technique for determining the molecular weight of the compound. For 1,7-Naphthyridin-8-amine, the molecular ion peak (M⁺) would be expected at an m/z corresponding to its molecular weight (145.16 g/mol ). High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition. The fragmentation pattern in the mass spectrum can provide further structural information.
Applications in Research and Drug Discovery
The 1,7-naphthyridine scaffold is a promising starting point for the design of novel therapeutic agents. The presence of the 8-amino group provides a versatile handle for the synthesis of a wide array of derivatives. The exploration of these derivatives could lead to the discovery of new compounds with a range of biological activities, building upon the established pharmacological potential of the broader naphthyridine family.[3]
Handling and Safety
Based on the available information for related compounds, 1,7-Naphthyridin-8-amine hydrochloride should be handled with care in a laboratory setting. It is predicted to be harmful if swallowed, in contact with skin, or inhaled. It may also cause skin and eye irritation.[7] Standard personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.
Conclusion
1,7-Naphthyridin-8-amine hydrochloride is a heterocyclic compound with significant potential for further investigation in the field of medicinal chemistry. This technical guide has consolidated the available information on its chemical properties, synthesis, and characterization. While specific experimental data for the hydrochloride salt is limited, this document provides a solid foundation for researchers and drug development professionals interested in exploring the chemistry and biological activity of this and related compounds. Further research to fully characterize this molecule and its derivatives is warranted and could lead to the development of novel therapeutic agents.
References
Sources
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- 2. 7-Chloro-1,8-naphthyridin-2-amine | C8H6ClN3 | CID 85199 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
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